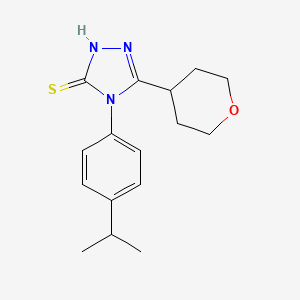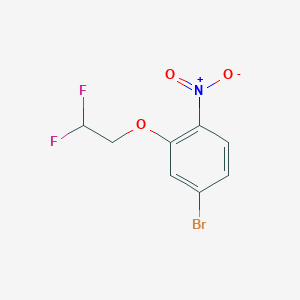
テルブトリン-d5
説明
Terbutryn D5 (ethyl D5) is a synthetic, non-selective, pre-emergence herbicide that has been used in agricultural fields for the past two decades. It is a member of the family of triazine herbicides, which are used to control a wide range of weeds. Terbutryn D5 is a white, crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 118-120°C. It is moderately soluble in water and is stable in alkaline solutions. Terbutryn D5 is a broad-spectrum herbicide that controls a wide range of weeds, including annual grasses, broadleaf weeds, sedges, and certain aquatic weeds.
科学的研究の応用
入手可能な情報に基づいて、テルブトリン-d5 の潜在的な科学研究用途を分析します。
分析化学標準
This compound は、環境毒性学における分析標準として使用され、データ分析の正確性と信頼性を確保しています。 これは、機器の校正と分析方法の検証のための基準点として役立ちます .
クロマトグラフィーにおける方法の検証
これは、ガスクロマトグラフィー/イオントラップ (GC/IT)、ガスクロマトグラフィー/質量選択検出器 (GC/MSD)、液体クロマトグラフィー/トリプル四重極質量分析計 (LC/MS/MS) などのさまざまなクロマトグラフィー技術を使用して、テルブトリンを特定および定量化するための方法の検証に使用されています .
生化学分析
Biochemical Properties
Terbutryn D5 (ethyl D5) plays a significant role in biochemical reactions, particularly in the study of herbicide interactions with biological systems. It interacts with several enzymes and proteins involved in the photosynthetic electron transport chain. Specifically, Terbutryn D5 (ethyl D5) inhibits the photosystem II complex by binding to the D1 protein, thereby blocking electron transport and disrupting the photosynthetic process . This interaction is crucial for understanding the herbicidal activity and environmental impact of triazine compounds.
Cellular Effects
The effects of Terbutryn D5 (ethyl D5) on various cell types and cellular processes are profound. In photosynthetic organisms, such as algae and cyanobacteria, Terbutryn D5 (ethyl D5) inhibits photosynthesis by disrupting the electron transport chain . This leads to reduced growth rates and altered gene expression related to photosystem repair and toxin production. In non-photosynthetic cells, Terbutryn D5 (ethyl D5) can affect cellular metabolism and signaling pathways, although these effects are less well-studied.
Molecular Mechanism
At the molecular level, Terbutryn D5 (ethyl D5) exerts its effects primarily through the inhibition of the photosystem II complex. By binding to the D1 protein, it prevents the transfer of electrons from the primary electron donor to the plastoquinone pool . This inhibition disrupts the entire photosynthetic electron transport chain, leading to a cessation of ATP and NADPH production, which are essential for carbon fixation and other metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terbutryn D5 (ethyl D5) can change over time. The compound is relatively stable, but its herbicidal activity can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to Terbutryn D5 (ethyl D5) can lead to adaptive responses in photosynthetic organisms, such as the upregulation of genes involved in stress response and photosystem repair .
Dosage Effects in Animal Models
The effects of Terbutryn D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms. At higher doses, Terbutryn D5 (ethyl D5) can exhibit toxic effects, including oxidative stress and disruption of metabolic processes . These effects highlight the importance of dosage control in environmental and toxicological studies.
Metabolic Pathways
Terbutryn D5 (ethyl D5) is involved in several metabolic pathways, primarily related to its role as a photosystem II inhibitor. It interacts with enzymes such as cytochrome b6f complex and plastoquinone, which are crucial components of the photosynthetic electron transport chain . The inhibition of these pathways leads to a buildup of reactive oxygen species and subsequent oxidative stress in photosynthetic organisms.
Transport and Distribution
Within cells and tissues, Terbutryn D5 (ethyl D5) is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, Terbutryn D5 (ethyl D5) localizes primarily to the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex .
Subcellular Localization
The subcellular localization of Terbutryn D5 (ethyl D5) is predominantly within the chloroplasts of photosynthetic organisms. The compound targets the thylakoid membranes, where the photosystem II complex is located . This specific localization is facilitated by the lipophilic nature of Terbutryn D5 (ethyl D5), allowing it to integrate into the lipid bilayer of the thylakoid membranes and interact directly with the photosystem components.
特性
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-YRYIGFSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)

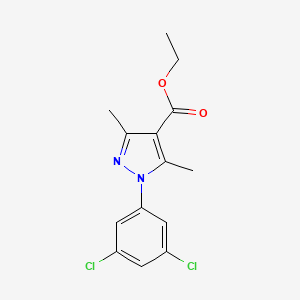
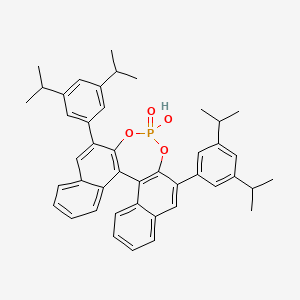

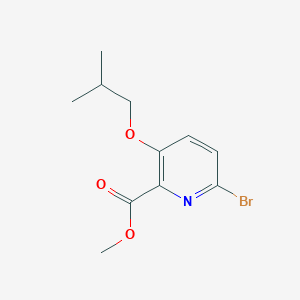
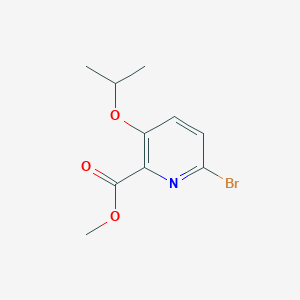
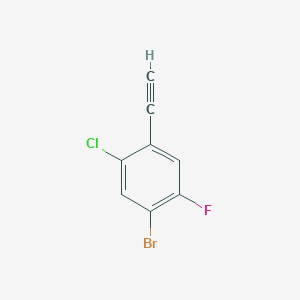
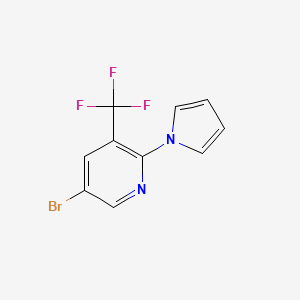
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
